molecular formula C7H13N B13001303 2-Azabicyclo[5.1.0]octane

2-Azabicyclo[5.1.0]octane

Cat. No.: B13001303
M. Wt: 111.18 g/mol
InChI Key: NVMHSYWERCFZDK-UHFFFAOYSA-N
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Description

2-Azabicyclo[5.1.0]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a nitrogen atom incorporated into a seven-membered ring fused to a cyclopropane ring. The unique structural features of this compound make it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[5.1.0]octane typically involves the cyclization of suitable precursors under specific conditions. One common method includes the intramolecular cyclization of N-alkylated amino alcohols using strong bases or acids as catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Azabicyclo[5.1.0]octane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[5.1.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a six-membered ring fused to a cyclopentane ring. It is known for its potential in drug discovery and synthetic applications.

    8-Azabicyclo[3.2.1]octane: A scaffold found in tropane alkaloids, which exhibit a wide range of biological activities.

Uniqueness of 2-Azabicyclo[5.1.0]octane: The unique structural feature of this compound, with its seven-membered ring fused to a cyclopropane ring, distinguishes it from other similar compounds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-azabicyclo[5.1.0]octane

InChI

InChI=1S/C7H13N/c1-2-4-8-7-5-6(7)3-1/h6-8H,1-5H2

InChI Key

NVMHSYWERCFZDK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2CC2C1

Origin of Product

United States

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